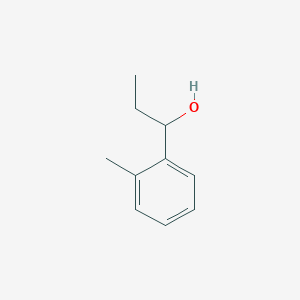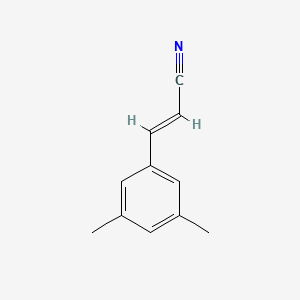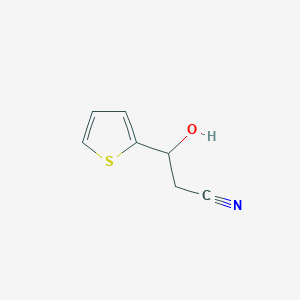
3-hydroxy-3-(thiophen-2-yl)propanenitrile
Overview
Description
3-hydroxy-3-(thiophen-2-yl)propanenitrile is an organic compound that features a thiophene ring attached to a hydroxypropanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(thiophen-2-yl)propanenitrile can be achieved through several methods. One common approach involves the enantioselective transesterification of 3-hydroxy-3-(2-thienyl) propanenitrile catalyzed by lipase under ultrasound irradiation. This method enhances enzyme activity and enantioselectivity, resulting in high enantiopurity . Another method involves the use of liquid carbon dioxide as a solvent, which significantly improves the catalytic performance of Pseudomonas fluorescens lipase .
Industrial Production Methods
Industrial production of this compound typically involves the use of biocatalysis due to its efficiency and environmental friendliness. The use of immobilized lipases, such as Pseudomonas cepacia lipase, in organic solvents like diisopropyl ether, has been reported to produce the compound with high enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-3-(thiophen-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, similar to benzene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or sulfuric acid.
Major Products Formed
Oxidation: Formation of 3-(2-Thienyl)-3-oxopropanenitrile or 3-(2-Thienyl)-3-carboxypropanenitrile.
Reduction: Formation of 3-(2-Thienyl)-3-hydroxypropanamine.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-hydroxy-3-(thiophen-2-yl)propanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-hydroxy-3-(thiophen-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of (S)-duloxetine, the compound acts as a chiral intermediate, facilitating the formation of the desired enantiomer. The thiophene ring’s aromaticity and the nitrile group’s reactivity play crucial roles in its chemical behavior .
Comparison with Similar Compounds
Similar Compounds
2,5-Di(2-thienyl)pyrrole: Another thiophene-containing compound used in the production of conducting polymers.
3-(2-Thienyl)acrylophenone: A compound with similar thiophene structure but different functional groups, used in various organic synthesis reactions.
Uniqueness
3-hydroxy-3-(thiophen-2-yl)propanenitrile is unique due to its combination of a thiophene ring and a hydroxypropanenitrile group, which imparts distinct chemical properties and reactivity. Its ability to undergo enantioselective synthesis and its applications in producing chiral pharmaceuticals set it apart from other similar compounds .
Properties
IUPAC Name |
3-hydroxy-3-thiophen-2-ylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NOS/c8-4-3-6(9)7-2-1-5-10-7/h1-2,5-6,9H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYPRIQTWTYTGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
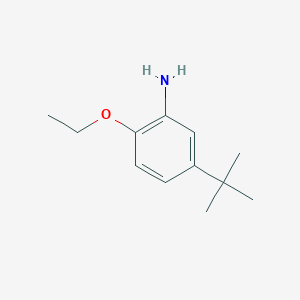
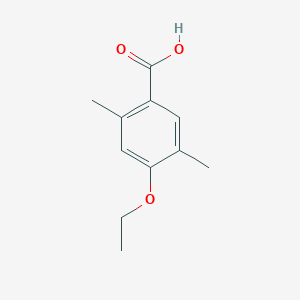
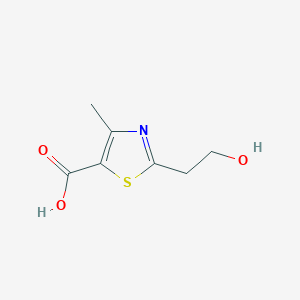
![N-(2-fluorophenyl)-2-[(2-oxo-1,2-dihydropyridin-3-yl)oxy]acetamide](/img/structure/B7845331.png)
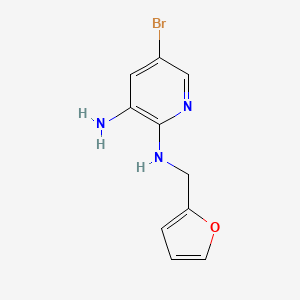
![6-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7845345.png)
![6-bromo-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B7845354.png)
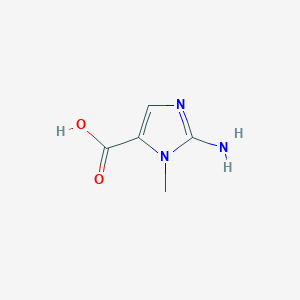
![Imidazo[1,2-a]pyridine-2-ethanamine,a-methyl-](/img/structure/B7845361.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B7845368.png)

![2-Ethyl-4-[(2-fluorophenyl)methyl]-7-hydroxy-1,4-benzoxazin-3-one](/img/structure/B7845380.png)
